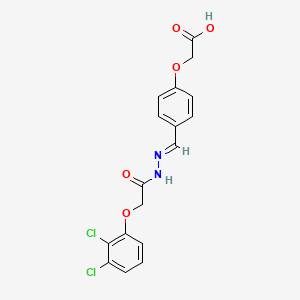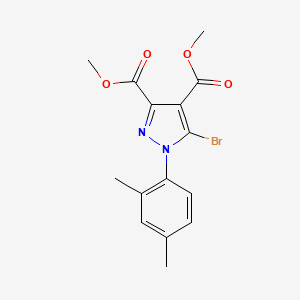
1-(2-Chlorophenyl)but-3-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(2-chlorophényl)but-3-én-1-amine est un composé organique de formule moléculaire C10H12ClN. Il s'agit d'un dérivé de la buténylamine, où le groupe amine est lié à une chaîne but-3-én-1-yle, et le groupe 2-chlorophényle est lié au premier carbone de la chaîne.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(2-chlorophényl)but-3-én-1-amine implique généralement la réaction du chlorure de 2-chlorobenzyl avec la but-3-én-1-amine en milieu basique. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, ce qui facilite la réaction de substitution nucléophile. Le mélange réactionnel est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de 1-(2-chlorophényl)but-3-én-1-amine peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L'utilisation de catalyseurs et de paramètres de réaction optimisés peut encore améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(2-chlorophényl)but-3-én-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines ou les alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des nucléophiles tels que l'azoture de sodium (NaN3) et le cyanure de potassium (KCN) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : L'oxydation de la 1-(2-chlorophényl)but-3-én-1-amine peut conduire à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : La réduction peut produire des amines primaires ou secondaires, selon les conditions de réaction.
Substitution : Les réactions de substitution peuvent produire une variété de dérivés, selon le nucléophile utilisé.
4. Applications de recherche scientifique
La 1-(2-chlorophényl)but-3-én-1-amine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Le composé peut être utilisé dans la production de produits chimiques de spécialité et d'intermédiaires pour divers procédés industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 1-(2-chlorophényl)but-3-én-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, entraînant divers effets biologiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2-chlorophényl)butan-1-amine : Structure similaire mais sans la double liaison dans la chaîne butényle.
1-(2-chlorophényl)prop-2-én-1-amine : Structure similaire mais avec une chaîne carbonée plus courte.
1-(2-chlorophényl)éthan-1-amine : Structure similaire mais avec une chaîne carbonée encore plus courte.
Unicité
La 1-(2-chlorophényl)but-3-én-1-amine est unique en raison de la présence à la fois du groupe 2-chlorophényle et de la chaîne but-3-én-1-yle. Cette combinaison de caractéristiques structurelles confère au composé des propriétés chimiques et biologiques spécifiques, le différenciant des autres composés similaires.
Propriétés
Formule moléculaire |
C10H12ClN |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2 |
Clé InChI |
PTIDTACXPPQDAI-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)


![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
![4-(6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12041238.png)


![7-[[2-O-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4h-1-benzopyran-4-one](/img/structure/B12041263.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12041278.png)
![4-hydroxy-N-(4-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041284.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione](/img/structure/B12041300.png)
